Aluminum tartrate

描述

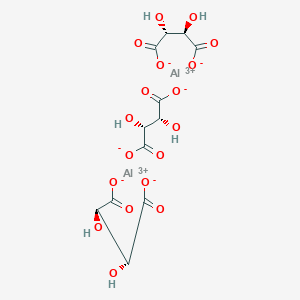

Aluminum tartrate, also known as dialuminium tritartrate, is an inorganic compound with the chemical formula C12H12Al2O18. It is a white crystalline powder that is soluble in water and alcohol but only slightly soluble in ether. This compound is formed by the reaction of aluminum ions with tartrate ions, resulting in a stable complex.

准备方法

Synthetic Routes and Reaction Conditions: Aluminum tartrate can be synthesized by reacting tartaric acid with aluminum hydroxide. The reaction typically involves dissolving aluminum hydroxide in a solution of tartaric acid, followed by heating and stirring to promote the formation of this compound crystals. The reaction can be represented as follows:

科学研究应用

Introduction to Aluminum Tartrate

This compound is a chemical compound formed from aluminum ions and tartrate ions. It has garnered attention for its diverse applications in scientific research, particularly in biochemistry, medicine, and material science. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Biological Applications

This compound has been studied for its potential effects on biological systems, particularly in relation to aluminum's bioavailability and toxicity.

- Bioavailability Studies : Research indicates that this compound can enhance the solubility of aluminum in the gastrointestinal tract, potentially increasing its bioavailability. This is critical for understanding aluminum's role in health conditions such as Alzheimer's disease .

- Toxicity Studies : Studies have shown that this compound can induce encephalopathy in animal models, highlighting the need for caution regarding aluminum exposure .

Medicinal Uses

This compound's astringent properties make it useful in various medicinal applications:

- Topical Treatments : It is employed in formulations for treating skin conditions due to its ability to contract tissues and reduce inflammation. Concentrations typically range from 0.5% to 3%.

- Antimicrobial Activity : A study demonstrated that mixtures containing this compound exhibited significant antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antiseptic agent .

Material Science

This compound is also utilized in material science, particularly in the synthesis of advanced materials:

- Electrodeposition : Research has explored the use of this compound in the electrochemical synthesis of polypyrrole films on aluminum surfaces, which can enhance the properties of these materials for electronic applications .

Analytical Chemistry

This compound plays a role in analytical chemistry, particularly in studies involving aluminum speciation:

- Fluoride Determination : Its ability to complex with fluoride ions has been utilized in analytical methods to improve the detection of fluoride in the presence of aluminum .

Table 1: Antimicrobial Efficacy of this compound Mixtures

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | >40% |

| Staphylococcus aureus | >40% |

| Escherichia coli | 40% |

Table 2: Bioavailability Factors Influenced by this compound

| Factor | Influence on Bioavailability |

|---|---|

| pH Levels | Maintains solubility across a wide pH range |

| Presence of Dietary Phosphate | Reduces neutralization of aluminum by tartrate |

| Dietary Acids | Increases solubility and absorption |

Case Study 1: Skin Application Study

In a clinical trial involving two volunteers, a solution containing this compound and propylene glycol was applied topically. Results indicated a tenfold reduction in Candida albicans, suggesting its effectiveness as a fungistatic agent rather than fungicidal.

Case Study 2: Aluminum Measurement Techniques

Research established methods for accurately measuring aluminum concentrations in biological samples using techniques such as graphite furnace atomic-emission spectrometry. This is essential for understanding the biological impacts of aluminum exposure .

化学反应分析

pH-Dependent Complexation Behavior

Aluminum tartrate dissociates in aqueous environments, forming soluble Al³⁺-tartrate complexes. Key equilibria include:

\text{Al C H O 3 }}\rightleftharpoons \text{Al}^{3+}+3\text{C H O 2 }}

-

Low pH (1.5–4.0) : Dominated by neutral complexes like Al(HC₄H₄O₆)₃ .

-

Neutral pH (6.0–8.0) : Forms charged species (e.g., Al(C₄H₄O₆)₂⁻), enhancing aluminum bioavailability .

-

High pH (>8.0) : Precipitation of Al(OH)₃ occurs, reducing soluble aluminum levels .

This pH-dependent speciation explains its role in mitigating metal toxicity in plants and influencing aluminum absorption in biological systems .

Quenching of Aluminum-Based Reagents

This compound derivatives participate in quenching reactions for organoaluminum compounds:

Example : Rochelle salt (potassium sodium tartrate) is used to neutralize DIBAL (diisobutylaluminum hydride):

-

Add saturated Rochelle salt solution to the reaction mixture.

This method prevents emulsion formation caused by aluminum hydroxide precipitates .

Interaction with Heavy Metals

This compound reduces manganese (Mn) toxicity in plants by:

属性

IUPAC Name |

dialuminum;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H6O6.2Al/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIMPIJCOSFCOM-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Al2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-78-1 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。